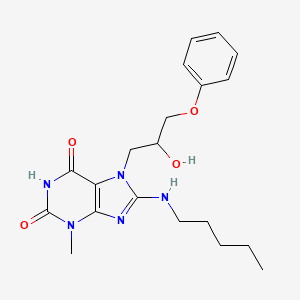
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide is a synthetic chemical compound known for its diverse applications in both scientific research and various industries. The compound's unique structure, combining a tetrahydroquinoline core with sulfonyl functionalities, endows it with intriguing chemical properties.
准备方法
Synthetic Routes and Reaction Conditions:
Initial Synthesis: : The synthesis begins with the reaction of propylsulfonyl chloride with 1,2,3,4-tetrahydroquinoline under basic conditions to form the propylsulfonyl derivative.
Further Functionalization: : The propylsulfonyl-tetrahydroquinoline undergoes sulfonylation with p-tolylmethanesulfonyl chloride in the presence of a base to yield N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide.
Industrial Production Methods: : Scale-up for industrial production typically involves optimization of reaction conditions, such as temperature, solvent choice, and purification steps, to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: : Undergoes oxidation reactions particularly at the quinoline ring.
Reduction: : Reductive processes can target the sulfonyl groups.
Substitution: : Aromatic substitution reactions facilitated by the presence of the electron-donating sulfonyl groups.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Employs reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Reagents like bromine or iodine for halogenation reactions.
Major Products: : Depending on the reaction type, products range from variously substituted quinolines to reduced amine derivatives.
科学研究应用
Chemistry:
Catalysis: : Acts as a ligand in catalytic processes, enhancing the reactivity of transition metals.
Material Science: : Incorporated into polymers to alter mechanical properties and enhance thermal stability.
Biology:
Enzyme Inhibition: : Investigated for its potential as an enzyme inhibitor, particularly for sulfonamide-sensitive enzymes.
Cell Signaling: : Studies suggest it plays a role in modulating cell signaling pathways.
Medicine:
Drug Development: : Serves as a scaffold for developing new therapeutics targeting diseases like cancer and bacterial infections.
Industry:
Chemical Synthesis: : Used as an intermediate in the production of dyes, agrochemicals, and other fine chemicals.
作用机制
Molecular Targets: : The compound interacts with various biological targets, including enzymes and receptor proteins, through its sulfonyl and quinoline groups.
Pathways Involved: : Participates in pathways involving enzyme inhibition and signal transduction, influencing cellular processes and biological responses.
相似化合物的比较
Comparison: : Compared to other sulfonamide compounds, N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide stands out due to its dual sulfonyl functionalities and the presence of the tetrahydroquinoline core.
Similar Compounds
Sulfanilamide: : Basic structure for many sulfonamide drugs.
Tetrahydroquinoline derivatives: : Various derivatives with different substituents on the quinoline ring.
This compound encapsulates the intersection of organic synthesis, biological research, and industrial applications, making it a versatile and valuable compound. What do you think? Curious about exploring any of these aspects further?
属性
IUPAC Name |
1-(4-methylphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-3-13-28(25,26)22-12-4-5-18-14-19(10-11-20(18)22)21-27(23,24)15-17-8-6-16(2)7-9-17/h6-11,14,21H,3-5,12-13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCWEEJSWTYAFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride](/img/structure/B2386995.png)
![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide](/img/structure/B2386997.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2386998.png)

![(Z)-3-[4-(Difluoromethoxy)phenyl]-2-(2,6-dimethylmorpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B2387001.png)
![6-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2387003.png)
![2-Benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2387005.png)
![2-[(5-chloro-2-thienyl)sulfonyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2387007.png)
![5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2387009.png)
![ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B2387010.png)


![Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2387017.png)
